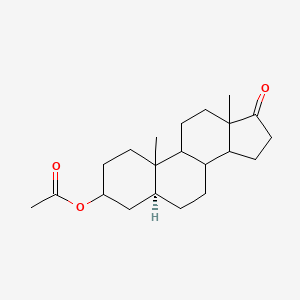![molecular formula C10H18N4S B11202751 2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine](/img/structure/B11202751.png)
2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C10H18N4S It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a dimethylaminopropylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine typically involves the reaction of 6-methyl-4-chloropyrimidine with 3-(dimethylamino)propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines or thiols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to its target, while the sulfanyl group may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine is unique due to the presence of both a dimethylamino group and a sulfanyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other aminopyrimidine derivatives, it offers a unique balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C10H18N4S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H18N4S/c1-8-7-9(11)13-10(12-8)15-6-4-5-14(2)3/h7H,4-6H2,1-3H3,(H2,11,12,13) |
InChI Key |
WPPGHTJNDBHMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11202668.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11202672.png)
![Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11202678.png)
![2,4-Bis(4-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11202685.png)

![4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11202689.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11202690.png)
![5-amino-N-(3-fluorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11202692.png)

![2-Oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B11202730.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11202731.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-fluorobenzyl)urea](/img/structure/B11202739.png)
![3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11202746.png)
![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B11202753.png)
